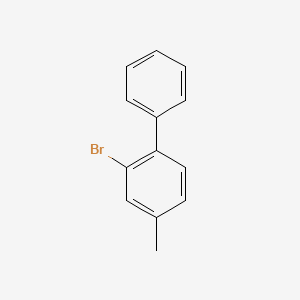

2-Bromo-4-methylbiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

The biphenyl scaffold, which consists of two phenyl rings connected by a single bond, is a fundamental backbone in modern organic chemistry. rsc.org Its importance stems from its prevalence in a vast array of molecules, including medicinally active compounds, marketed drugs, and complex natural products. rsc.orgmdpi.com The torsion, or twist, around the bond connecting the two rings influences the molecule's steric and electronic properties, its chemical reactivity, and how it interacts with other molecules. researchgate.netresearchgate.net

Biphenyl derivatives are crucial intermediates in the synthesis of a wide range of products. rsc.org They are foundational components for agricultural products, liquid crystals, and the fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com In medicinal chemistry, the biphenyl structure is considered a "privileged scaffold" due to its ability to effectively bind to hydrophobic pockets in enzymes and form π-π stacking interactions with amino acid residues. mdpi.com This has led to its incorporation into numerous therapeutic agents with a broad spectrum of activities, including anti-inflammatory, antihypertensive, antimicrobial, and antitumor drugs. rsc.orgmdpi.com The 4-benzyl biphenyl scaffold, for instance, is a key structural element in various antihypertensive drugs and agents used to treat prostate cancer. eurekaselect.com

Research Landscape of Halogenated Biphenyl Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the biphenyl framework creates halogenated biphenyls, a class of compounds with a diverse and significant research landscape. The nature and position of the halogen substituents dramatically alter the physical, chemical, and biological properties of the parent biphenyl.

Historically, polychlorinated biphenyls (PCBs) were widely used as cooling and insulating fluids, while polybrominated biphenyls (PBBs) were employed as flame retardants in textiles and electronics. rsc.orgmadridge.org However, their persistence in the environment has made their degradation and safe disposal a significant area of study. madridge.org

In contemporary research, halogenated biphenyls are investigated for a wide range of applications. Molecules containing bromine, in particular, are studied for their extensive biological activities, which include anticancer, antiviral, anti-inflammatory, and antibacterial properties. rsc.org The halogen substituents can enhance reactivity, making these compounds valuable intermediates in the synthesis of new pharmaceuticals and advanced materials like OLEDs. For example, the reactivity of aryl halides in common cross-coupling reactions like the Suzuki-Miyaura coupling is dependent on the halogen, with reactivity increasing down the group (I > Br > Cl > F). rsc.org Furthermore, studies have shown that halogenated biphenyls can act as inhibitors for enzymes such as cytochrome P450, which are critical for drug metabolism, highlighting their importance in pharmacological research. scivisionpub.com

Specific Academic Relevance of 2-Bromo-4-methylbiphenyl

While extensive research focuses on broader classes of biphenyls, the specific compound this compound serves primarily as a valuable intermediate and building block in organic synthesis. Its structure, featuring a bromine atom and a methyl group on different rings, provides specific points for further chemical modification.

The academic relevance of this compound is best understood through its role as a precursor for more complex molecules. For instance, related brominated biphenyl structures are key starting materials in the synthesis of pharmacologically important scaffolds. A notable example is the use of 2-cyano-4'-methylbiphenyl (B41195) as a key intermediate in the manufacture of sartan-class antihypertensive drugs. asianpubs.orggoogle.com The synthesis of these drugs often involves a critical cross-coupling step where a substituted bromobenzene (B47551) derivative is used.

Similarly, derivatives of this compound are used to construct fused heterocyclic systems. Research has shown that the related compound, 2'-bromo-4'-methylbiphenyl-2-methanol, can be synthesized and used as a precursor to afford 3-methyl-6H-benzo[c]chromene, a more complex heterocyclic structure. rsc.org The bromine atom on the biphenyl ring is a key functional group, enabling carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to build molecular complexity. This positions this compound as a useful reagent for chemists seeking to construct specific substituted biaryl and poly-aromatic systems for applications in medicinal chemistry and materials science.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29180-98-1 | chemsrc.com |

| Molecular Formula | C₁₃H₁₁Br | chemsrc.com |

| Molecular Weight | 247.13 g/mol | chemsrc.com |

| Physical Form | Liquid | medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYCDJHYKHJOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Methylbiphenyl and Analogous Biaryls

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, provides the most efficient pathways for the synthesis of biaryls like 2-bromo-4-methylbiphenyl. These methods are valued for their high efficiency, broad functional group tolerance, and mild reaction conditions. sioc-journal.cnrsc.org

Palladium-Mediated Coupling Protocols

Palladium catalysts are the most extensively used for the synthesis of biaryl compounds. rsc.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands out as a premier method for forming C-C bonds. sioc-journal.cn

The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing unsymmetrical biaryl compounds. gre.ac.uklibretexts.org The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. sioc-journal.cnlibretexts.org

The process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the aryl halide decreases in the order of I > OTf > Br > Cl. libretexts.org

Next, transmetalation occurs, where the organic group from the organoborane compound is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoborane. libretexts.orgorganic-chemistry.org The role of the base is multifaceted and can include the formation of hydroxyborate complexes and hydrolysis of palladium(II) halide intermediates. acs.org

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. sioc-journal.cnlibretexts.org Stereochemical studies have shown that the transfer of the alkyl group from boron to palladium occurs with complete retention of configuration at the carbon atom. acs.org

The reaction conditions, including the choice of catalyst, ligands, base, and solvent, can significantly influence the efficiency and selectivity of the coupling. For instance, the coupling of 2-bromobenzonitrile (B47965) with 4-methylphenylboronic acid has been achieved with high yield using bio-derived palladium nanoparticles as a catalyst. colab.ws

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming an arylpalladium(II) halide intermediate. This is often the rate-limiting step. libretexts.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium complex, a process activated by a base. libretexts.org |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. libretexts.org |

The design of ligands for palladium catalysts has been instrumental in advancing the Suzuki-Miyaura coupling, enabling reactions with less reactive substrates and at lower catalyst loadings. libretexts.org Ligands play a crucial role by modulating the electronic and steric properties of the palladium center, which in turn influences the rates of the elementary steps in the catalytic cycle. libretexts.org

Electron-rich and bulky ligands are generally preferred as they facilitate the oxidative addition step and promote reductive elimination. libretexts.org Phosphine-based ligands are the most common, with triphenylphosphine (B44618) (PPh3) being one of the earliest and most widely used. rsc.orglibretexts.org More advanced ligands, such as the bulky and electron-rich dialkylbiaryl phosphines developed by the Buchwald group, have shown high catalytic activity for challenging substrates. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. harvard.edu

The choice of ligand can also control chemoselectivity in molecules with multiple reactive sites. For example, in the coupling of 3-bromo-4-trifloyl-thiophenes, bulky ligands like P(tBu)3 favor reaction at the bromide, while smaller ligands like PPh3 favor reaction at the triflate. researchgate.net Similarly, the regioselectivity of the Suzuki coupling of 2-(4-bromophenyl)-5-chloropyrazine can be switched between the aryl bromide and pyrazinyl chloride positions by changing the palladium ligand. researchgate.net

Table 2: Representative Ligands in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Example(s) | Key Features & Applications |

| Monodentate Phosphines | Triphenylphosphine (PPh3), Tri(tert-butyl)phosphine (P(tBu)3) | PPh3 is a classic, versatile ligand. libretexts.org P(tBu)3 is bulky and electron-rich, effective for less reactive aryl chlorides. libretexts.org |

| Biaryl Phosphines | Buchwald ligands (e.g., SPhos, XPhos) | Highly effective for a wide range of substrates, including sterically hindered and electron-rich/poor partners due to their bulk and electron-donating ability. libretexts.orgrsc.org |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often show excellent reactivity for substrates that are challenging for monodentate ligands. libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | IMes | Strong σ-donors, form stable complexes, and are effective for coupling unreactive aryl chlorides. rsc.orgharvard.edu |

While homogeneous palladium catalysts are highly active, their separation from the reaction mixture and reuse can be challenging and costly, leading to potential product contamination. researchgate.net Heterogeneous palladium catalysts, where the palladium is supported on a solid material, offer a practical solution to these issues. nih.govrsc.org

Common supports for heterogeneous palladium catalysts include activated carbon (Pd/C), silica, and magnetic nanoparticles. nih.govrsc.org Palladium on activated carbon is widely used due to its commercial availability, stability, and high surface area. nih.gov These catalysts can often be used in air and are compatible with a variety of reaction conditions, including aqueous media. nih.gov

The reusability of heterogeneous catalysts is a key advantage. For example, a palladium catalyst encapsulated in polyurea (Pd EnCat™ 30) has been shown to be reusable for over 30 reaction cycles in Suzuki couplings with minimal loss of activity. researchgate.net Similarly, palladium nanoparticles supported on various materials have demonstrated good stability and recyclability. colab.wskashanu.ac.ir However, leaching of palladium from the support into the reaction solution can occur, which may limit the catalyst's lifetime and lead to product contamination. researchgate.net

Table 3: Comparison of Homogeneous and Heterogeneous Palladium Catalysts

| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |

| Activity & Selectivity | Generally high activity and selectivity. nih.gov | Can be highly active, but may sometimes have lower selectivity. |

| Catalyst Separation | Difficult, often requires chromatography. researchgate.net | Easy, typically by filtration or magnetic separation. researchgate.netnih.gov |

| Reusability | Generally not reusable. rsc.org | Often reusable for multiple cycles. researchgate.netkashanu.ac.ir |

| Reaction Conditions | Often require inert atmosphere and anhydrous solvents. rsc.org | Can be more robust, sometimes used in air and aqueous media. nih.gov |

| Metal Contamination | Can be a significant issue. researchgate.net | Reduced, but leaching can still occur. researchgate.net |

Microwave-assisted synthesis has emerged as a powerful technique to accelerate palladium-catalyzed cross-coupling reactions. acs.orgmdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. acs.orgdurham.ac.uk

This rapid heating can lead to increased reaction rates and sometimes improved yields and product purity. durham.ac.uk For example, the Suzuki coupling of aryl bromides with boronic acids using a polyurea-encapsulated palladium catalyst saw a 72-fold increase in reaction rate under microwave conditions compared to conventional heating. acs.org

Microwave heating is compatible with both homogeneous and heterogeneous catalyst systems. mdpi.com In many cases, it has been successfully applied to reactions in aqueous media, aligning with the principles of green chemistry. nih.govresearchgate.net The combination of microwave heating with heterogeneous, recyclable catalysts offers a particularly efficient and sustainable approach to biaryl synthesis. nih.gov

Table 4: Effect of Microwave Irradiation on Suzuki Coupling Reaction Times

| Aryl Halide | Boronic Acid | Catalyst System | Conventional Heating Time | Microwave Heating Time | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ | 8 hours | 10 minutes | durham.ac.uk |

| Aryl bromides | Phenylboronic acid | Pd EnCat™ 30 | ~24 hours | 20 minutes | acs.org |

| Aryl bromides/iodides | Phenylboronic acid | HNT-Pd | Not specified | 10 minutes | mdpi.com |

Heterogeneous Palladium Catalysis and Reusability Studies

Nickel-Catalyzed Cross-Coupling Pathways

While palladium catalysts dominate the field, nickel-catalyzed cross-coupling reactions have gained significant attention as a cost-effective and powerful alternative. rsc.orgd-nb.info Nickel catalysts can exhibit different reactivity and selectivity compared to their palladium counterparts, sometimes enabling transformations that are difficult with palladium. d-nb.info

Nickel catalysts are particularly effective for coupling less reactive aryl chlorides and can be used in a variety of cross-coupling reactions, including Suzuki-Miyaura, Kumada, and Negishi couplings. rsc.orgthieme-connect.com For instance, the synthesis of 4'-Methyl-1,1'-biphenyl-2-carbonitrile, a key pharmaceutical intermediate, has been achieved by the nickel-catalyzed cross-coupling of 4-bromotoluene (B49008) and 2-chlorobenzonitrile. thieme-connect.com

The choice between nickel and palladium can be crucial for achieving the desired outcome. In some cases, palladium offers higher yields, as seen in the Kumada coupling to form 4'-methoxy-2-methyl-biphenyl. rsc.org However, the lower cost and unique reactivity of nickel make it an attractive option for large-scale industrial processes and for specific synthetic challenges. rsc.orgasianpubs.org For example, nickel catalysis has been successfully applied to the cross-coupling of bromophenols with Grignard reagents in solid-phase synthesis. nih.gov Furthermore, nickel catalysts have shown efficacy in activating typically unreactive C-F bonds for cross-coupling reactions. beilstein-journals.org

Manganese-Catalyzed Coupling Approaches

Manganese, as an earth-abundant and less toxic metal, has gained attention as a sustainable catalyst in organic synthesis. researchgate.net Its diverse oxidation states allow it to participate in various catalytic cycles. beilstein-journals.org In the context of biaryl synthesis, manganese-catalyzed reactions, particularly the homo-coupling of Grignard reagents, are noteworthy.

Manganese chloride (MnCl₂) can effectively catalyze the conversion of aryl magnesium chlorides into the corresponding symmetrical biaryls. This process often involves an oxidant, such as 1,2-dichloroethane, to facilitate the reaction. researchgate.net While this method typically produces symmetrical biaryls, it underscores the capability of manganese to mediate the formation of aryl-aryl bonds. The synthesis of unsymmetrical biaryls, such as this compound, would conceptually involve a cross-coupling between two different aryl Grignard reagents or an aryl Grignard and an aryl halide, a less common but developing area of manganese catalysis. acs.org

Recent advancements have also explored manganese-catalyzed C-H activation for arylation, which provides a direct route to biaryls without the need for pre-functionalized starting materials. beilstein-journals.orgunl.pt

Table 1: Manganese-Catalyzed Homo-Coupling of Aryl Grignard Reagents

| Catalyst | Substrate | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| MnCl₂ (10 mol%) | Aryl Magnesium Chlorides | 1,2-dichloroethane | Symmetrical Biaryls | Good | researchgate.net |

Other Metal-Catalyzed Strategies (e.g., Iron-Catalyzed Suzuki–Miyaura)

Iron is an attractive, low-cost, and environmentally benign alternative to precious metals like palladium for cross-coupling reactions. whiterose.ac.uk The iron-catalyzed Suzuki–Miyaura coupling, in particular, has been developed for the synthesis of biaryls from aryl halides and aryl boronic acids or their esters. whiterose.ac.ukthieme-connect.de

The synthesis of a biaryl compound like this compound could be envisioned via an iron-catalyzed coupling between a brominated toluene (B28343) derivative and a borylated benzene (B151609) derivative, or vice versa. These reactions often require specific ligands, such as N-heterocyclic carbenes (NHCs), to stabilize the iron catalyst and promote reactivity. whiterose.ac.ukacs.org Mechanistic studies suggest the involvement of low-valent iron species, potentially Fe(I), in the catalytic cycle, where the transmetallation step can be challenging. whiterose.ac.uk Iron fluorides (e.g., FeF₃·3H₂O) in combination with NHC ligands have been shown to be effective catalyst systems for coupling aryl Grignard reagents with aryl chlorides, providing a range of unsymmetrical biaryls in high yields. acs.orgorganic-chemistry.org

Table 2: Iron-Catalyzed Biaryl Cross-Coupling Reactions

| Iron Source | Ligand | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| Fe-based catalyst | N-heterocyclic carbene (NHC) | Aryl Chloride + Aryl Boronic Ester/Li⁺ | Unsymmetrical Biaryl | whiterose.ac.uk |

| FeF₃·3H₂O | IPr·HCl (NHC pre-ligand) | Aryl Chloride + Aryl Grignard | Unsymmetrical Biaryl | organic-chemistry.org |

Alternative Carbon-Carbon Bond Forming Reactions

Besides the prominent palladium- and nickel-catalyzed methods, several other classical and modern reactions provide access to biaryl structures.

Grignard Reagent-Mediated Coupling Reactions

The use of Grignard reagents (organomagnesium halides) is a foundational method for C-C bond formation. The synthesis of 2-halo-4'-methylbiphenyls can be achieved by coupling a Grignard reagent derived from a halotoluene with a 1,2-dihaloarene. google.comgoogle.com

For instance, 4-bromotoluene can be converted into p-tolylmagnesium bromide. The subsequent reaction of this Grignard reagent with a 1,2-dihaloarene, such as 1-bromo-2-chlorobenzene, in a solvent like tetrahydrofuran (B95107) (THF) yields a 4'-methyl-biphenyl-2-ylmagnesium halide intermediate. Quenching this intermediate with an elemental halogen, like iodine (I₂), furnishes the desired 2-halo-4'-methylbiphenyl. google.com This approach offers a direct pathway to the target scaffold, although it requires careful control of reaction conditions to manage the reactivity of the Grignard reagent and avoid homo-coupling side products. The choice of catalyst, such as iron or nickel complexes, can significantly influence the selectivity and yield of these cross-coupling reactions. acs.orgorganic-chemistry.org

Ullmann Coupling and its Variants

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. byjus.comnumberanalytics.comwikipedia.org The traditional Ullmann reaction involves heating an aryl halide with a stoichiometric amount of copper powder at high temperatures, which often leads to symmetric biaryls. byjus.comnumberanalytics.comorganic-chemistry.org

The mechanism is believed to involve the formation of an organocopper intermediate. An active copper(I) species is generated, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the aryl-aryl bond. byjus.com While the classic conditions are harsh, modern variants have been developed that use soluble copper catalysts, ligands, and milder conditions, allowing for the synthesis of unsymmetrical biaryls as well. organic-chemistry.org The Ullmann coupling has been a key step in the synthesis of complex molecules, including intermediates for pharmaceuticals like Telmisartan. beilstein-journals.org

Wurtz–Fittig Reaction Applications in Biaryl Synthesis

The Wurtz–Fittig reaction is the chemical reaction between an aryl halide, an alkyl halide, and sodium metal in the presence of a solvent like dry ether to produce a substituted aromatic compound. wikipedia.orgunacademy.com It is an extension of the Wurtz reaction (coupling of two alkyl halides) and the Fittig reaction (coupling of two aryl halides). youtube.comgeeksforgeeks.org

While the Wurtz-Fittig reaction is typically used for the alkylation of aryl halides, the related Fittig reaction is directly applicable to biaryl synthesis. unacademy.comrsc.org In this process, an aryl halide is treated with sodium metal to generate a biaryl through a proposed radical or organosodium intermediate mechanism. wikipedia.orgrsc.org However, the reaction often suffers from side reactions and the requirement for highly reactive sodium metal, which limits its general applicability in modern synthesis compared to metal-catalyzed cross-coupling methods. geeksforgeeks.org

Table 3: Comparison of Alternative C-C Bond Forming Reactions for Biaryl Synthesis

| Reaction | Key Reagents | Typical Product | Key Features | Reference |

|---|---|---|---|---|

| Grignard Coupling | Aryl Grignard + Aryl Halide | Unsymmetrical Biaryl | Foundational method; can be catalyzed by Fe, Ni. | organic-chemistry.orggoogle.com |

| Ullmann Coupling | Aryl Halide + Copper | Symmetrical/Unsymmetrical Biaryl | Classic Cu-catalyzed method; modern variants have milder conditions. | byjus.comorganic-chemistry.org |

Direct Functionalization and C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for forming C-C bonds, bypassing the need for pre-functionalized starting materials like organometallics or organoborons. nih.govscielo.br This approach involves the cleavage of a C-H bond on an arene and its direct coupling with a partner, such as an aryl halide. nih.gov

For biaryl synthesis, this typically involves a transition metal catalyst (e.g., palladium, rhodium, or manganese) that facilitates the activation of a C-H bond on one aromatic ring and subsequent coupling with an aryl halide. beilstein-journals.orgacs.org For example, palladium-catalyzed direct arylation can couple simple arenes with aryl halides. acs.org Ligand-free systems have also been developed, using a base like cesium carbonate (Cs₂CO₃) in a solvent like DMSO to promote the cross-coupling of arenes with electron-deficient aryl halides. nih.govacs.org The mechanism for these base-promoted, transition-metal-free reactions is often proposed to proceed via a radical pathway. acs.org This methodology represents a more sustainable and efficient route for constructing biaryl scaffolds. scielo.brrutgers.edu

Ortho-Selective Halogenation Strategies

Achieving ortho-selective halogenation on a biphenyl (B1667301) scaffold presents a considerable challenge due to the electronic nature of the substrate. In the case of 4-methylbiphenyl (B165694), the phenyl substituent is known to be ortho, para-directing. pearson.com This means that direct electrophilic bromination tends to yield a mixture of isomers, complicating purification and reducing the yield of the desired 2-bromo product.

Classical bromination agents like N-Bromosuccinimide (NBS) are commonly used for halogenating aromatic rings. The selectivity of these reactions is highly dependent on the reaction conditions, including the solvent and the presence of additives. For instance, in the selective mono ortho-bromination of para-substituted phenols, which are structurally analogous to one ring of the target molecule, specific conditions have been developed to enhance regioselectivity. Research has shown that using NBS in the presence of a catalytic amount (10 mol%) of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) can achieve high yields and excellent selectivity for the ortho-brominated product. mdpi.com The proposed mechanism suggests that the acid promoter conjugates with the phenolic oxygen, directing the bromination specifically to the ortho position. mdpi.com While not directly applied to 4-methylbiphenyl, this strategy of using directing-group-like additives in conjunction with standard halogenating agents represents a key approach to overcoming the inherent lack of selectivity in the electrophilic substitution of biphenyls.

Another approach involves the careful control of reaction parameters. For example, a continuous bromination process for p-cresol, a related phenol, has been developed to improve the selectivity of mono-bromination by ensuring the generated product does not come into contact with excess bromine, thereby reducing side reactions and increasing yield. google.com

Directed C-H Bond Functionalization on Biphenyl Scaffolds

To overcome the selectivity challenges of classical halogenation, modern synthetic chemistry has turned to directed C-H bond functionalization. This powerful strategy utilizes a directing group (DG) covalently attached to the substrate to position a transition metal catalyst, typically palladium, in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. acs.org

For biphenyl scaffolds, various directing groups can be employed to achieve ortho-halogenation. The cyano group (-CN) has proven to be an effective directing group for the palladium-catalyzed ortho-halogenation (including bromination, chlorination, and iodination) of arylnitriles. acs.org This method is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring and has been successfully applied to the synthesis of precursors for natural products. acs.org

Transient directing groups offer a more atom-economical approach, where the directing group is formed in situ and can be removed under the reaction conditions or during workup. For instance, amino acids or anilines can be condensed with aldehydes to form a transient imine that directs ortho-C-H functionalization. rsc.org Sun and Zhang demonstrated a monodentate transient directing group strategy using 2-trifluoromethyl-5-chloroaniline for the ortho-bromination of benzaldehydes with NBS, achieving mono-bromination in yields ranging from 20-98%. rsc.org This concept of transient direction is applicable to various scaffolds, including biphenyls, for preparing selectively functionalized derivatives. The use of N-directed palladium C-H activation has also been exploited to synthesize polyhalogenated unsymmetrical s-aryltetrazines, demonstrating the power of this method in creating complex, multi-substituted aromatic systems. acs.org

Advanced Synthetic Techniques and Process Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for preparing halogenated biaryls. These techniques include one-pot procedures, photochemical routes, and the application of green chemistry principles.

Development of One-Pot Synthesis Procedures

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages by reducing solvent waste, saving time, and lowering operational costs. Several one-pot methods have been developed for the synthesis of complex halogenated aromatics.

For example, a one-pot tandem procedure for synthesizing 2-bromo-4,5-diazafluoren-9-one (B3217633) from phenanthroline has been reported, involving a sequence of oxidation, bromination, and rearrangement reactions in a single process. lookchem.com Similarly, a one-pot method for preparing 2-bromo-4,5-dimethoxybenzyl bromide, an intermediate for the drug Pinaverium Bromide, has been developed. google.com This process involves an initial electrophilic bromination of the aromatic ring followed by a radical bromination of the benzylic methyl group in the same pot, achieving a high yield of 85%. google.com

Another innovative approach is the sodium-mediated aromatic cross-coupling reaction described for the multi-gram synthesis of ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. whiterose.ac.uk This method provides a more efficient and greener route to these versatile intermediates compared to previous multi-step syntheses. whiterose.ac.uk These examples highlight the utility of one-pot strategies in streamlining the synthesis of functionalized biaryl compounds.

Photochemical Synthesis Routes for Halogenated Biaryls

Photochemistry offers a powerful and often greener alternative to traditional thermal reactions by using light as a traceless reagent to enable unique transformations. Light-mediated reactions can often be conducted under mild, ambient temperature conditions, providing access to novel reactivity.

Several photochemical methods for the synthesis of biaryls have been developed. One approach involves the photoextrusion of a phosphate (B84403) moiety from diaryl phosphates in a protic medium, which generates the biaryl structure without the need for any metal catalyst or additive. beilstein-journals.org This reaction is particularly effective for electron-rich biarenes. beilstein-journals.org

Furthermore, UV light has been used to induce a transition-metal-free cascade protocol for synthesizing biaryls. acs.orgresearchgate.net In this process, aryl bromides are transformed into more reactive aryl iodides in situ, which then couple with unactivated arenes under UV irradiation in a basic aqueous medium to form the biaryl product. acs.org Visible light has also been employed in photoredox catalysis, using nitrogen heterocycles like 1,10-phenanthroline (B135089) as a promoter to facilitate the synthesis of biaryls from aryl iodides and bromides under mild conditions. researchgate.net Photochemical bromination has also been utilized in the synthesis of 4'-bromomethyl-biphenyl derivatives, where photo-irradiation is used in a biphasic system to generate the brominating agent. google.com

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated biaryls, a primary focus has been on replacing hazardous solvents and developing more sustainable catalytic systems. inovatus.es

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis, but it traditionally relies on polar aprotic solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), which have significant environmental, health, and safety concerns. Consequently, substantial research has been dedicated to identifying and validating greener solvent alternatives.

Water is a highly attractive green solvent due to its low cost, non-toxicity, and non-flammability. nih.govrsc.org Protocols using recyclable nanocatalysts or sucrose-assisted palladium catalysts have been developed to facilitate Suzuki-Miyaura reactions in aqueous media, often at room temperature. nih.govrsc.org

Bio-derived solvents have also emerged as promising alternatives. Cyrene™ (dihydrolevoglucosenone), which can be produced from cellulose, has been successfully used as a solvent for Suzuki-Miyaura couplings. researchgate.net Other solvents with improved environmental profiles include 2-methyl-THF (2-Me-THF), tert-amyl alcohol, acs.orgnih.gov cyclopentyl methyl ether (CPME), and isopropyl acetate (B1210297) (i-PrOAc). acs.org A comparative study on solvents for the Suzuki-Miyaura coupling of amides identified i-PrOAc as a highly effective and environmentally friendly option. acs.org The adoption of these solvents is a critical step toward making the synthesis of biaryls like this compound more sustainable. inovatus.es

Interactive Table: Comparison of Solvents for Biaryl Synthesis

| Solvent Name | Type | Key Advantages | Reference(s) |

|---|---|---|---|

| Traditional Solvents | |||

| Dioxane | Ether | Good solubility for many reagents | - |

| Tetrahydrofuran (THF) | Ether | Widely used, well-understood reactivity | acs.org |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, good solvent power | researchgate.net |

| Greener Alternatives | |||

| Water (H₂O) | Polar Protic | Non-toxic, non-flammable, inexpensive | nih.govrsc.org |

| 2-Methyl-THF | Bio-derived Ether | Higher boiling point than THF, lower peroxide formation | acs.orgnih.govacs.org |

| tert-Amyl alcohol | Alcohol | High boiling point, biodegradable | acs.orgnih.gov |

| Cyrene™ | Bio-derived Aprotic | Biodegradable, high polarity, low toxicity | researchgate.net |

| Isopropyl Acetate (i-PrOAc) | Ester | Low toxicity, readily biodegradable | acs.org |

| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, stable to acids/bases | acs.org |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-methylbiphenyl | - |

| N-Bromosuccinimide | NBS |

| p-toluenesulfonic acid | p-TsOH |

| p-cresol | - |

| 2-trifluoromethyl-5-chloroaniline | - |

| 2-bromo-4,5-diazafluoren-9-one | - |

| Phenanthroline | - |

| 2-bromo-4,5-dimethoxybenzyl bromide | - |

| Pinaverium Bromide | - |

| ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkane | - |

| Dioxane | - |

| Tetrahydrofuran | THF |

| Dimethylformamide | DMF |

| Cyrene™ (dihydrolevoglucosenone) | - |

| 2-methyl-THF | - |

| tert-Amyl alcohol | - |

| Cyclopentyl methyl ether | CPME |

Sustainable Catalysis Development

The synthesis of biaryl compounds, including this compound and its analogues, has traditionally relied on transition-metal-catalyzed cross-coupling reactions. However, growing environmental concerns have spurred the development of more sustainable catalytic methodologies. preprints.orgacs.org These green chemistry approaches focus on minimizing waste, reducing energy consumption, and utilizing less toxic and more abundant materials. mdpi.commdpi.com Key areas of advancement include the development of recyclable catalysts, the use of environmentally benign solvents like water, and the exploration of catalysts based on earth-abundant metals as alternatives to precious metals like palladium. mdpi.comcore.ac.ukchemrxiv.org

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing the C-C bond in biaryls due to its mild reaction conditions and tolerance of a wide variety of functional groups. chemrxiv.orgbeilstein-journals.org Consequently, much of the research into sustainable biaryl synthesis has focused on optimizing this reaction. chemrxiv.org Innovations have targeted the catalyst system, reaction medium, and energy input to align with the principles of green chemistry. mdpi.comresearchgate.net

A significant thrust in sustainable catalysis is the development of heterogeneous and recyclable catalysts. These systems simplify product purification, reduce catalyst waste, and allow for the reuse of expensive transition metals. mdpi.comnih.gov Various materials have been employed as supports, including zeolites, magnetic nanoparticles, and polymers.

For instance, a palladium catalyst supported on nickel ferrite (B1171679) (Pd/NiFe2O4) has been shown to be highly active for the Suzuki coupling of various aryl halides and arylboronic acids. beilstein-journals.org These reactions proceed in high yields under ligand-free conditions in a mixture of DMF and water. beilstein-journals.org The catalyst's magnetic properties allow for its easy recovery using an external magnet and it can be reused multiple times. beilstein-journals.org Similarly, palladium nanoparticles deposited on a MOR zeolite (Pd/H-MOR) via sonochemical methods serve as an efficient and reusable catalyst for Suzuki-Miyaura coupling in a green ethanol/water solvent system. mdpi.com This catalyst was reused up to ten times without significant loss of activity. mdpi.com

The table below summarizes the performance of a recyclable Pd/NiFe2O4 catalyst in the synthesis of various biaryls, demonstrating its broad applicability.

| Aryl Halide | Arylboronic Acid | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | 10 | 98 | beilstein-journals.org |

| Bromobenzene (B47551) | Phenylboronic acid | 30 | 92 | beilstein-journals.org |

| 4-Bromoanisole | Phenylboronic acid | 40 | 90 | beilstein-journals.org |

| 4-Bromotoluene | Phenylboronic acid | 45 | 91 | beilstein-journals.org |

| 4-Bromobenzaldehyde | Phenylboronic acid | 15 | 95 | beilstein-journals.org |

| 4-Bromonitrobenzene | Phenylboronic acid | 15 | 96 | beilstein-journals.org |

Another innovative approach involves stabilizing palladium nanoparticles on polytetrafluoroethylene (PTFE). This PTFE-PdNP catalyst demonstrated high activity and recyclability in the Suzuki coupling reaction of bromobenzene and 4-methylphenylboronic acid in water, producing 4-methylbiphenyl. acs.org The catalyst was recycled for ten consecutive runs with an average yield of 85%. acs.org

| Run | Yield (%) |

|---|---|

| 1 | 86 |

| 2 | 85 |

| 3 | 84 |

| 4 | 86 |

| 5 | 85 |

| 10 | 83 |

The replacement of volatile organic solvents with water is a cornerstone of green chemistry. core.ac.uk Water is non-toxic, non-flammable, and inexpensive. Several catalytic systems have been designed to operate efficiently in aqueous media. mdpi.comnih.govacs.org Supramolecular strategies have been employed to create water-soluble catalysts from water-insoluble complexes. One such system involves the host-guest inclusion of a hydrophobic palladium(II)-dipyrazole complex into a hydrophilic β-cyclodextrin derivative. core.ac.ukrsc.org This water-soluble assembly effectively catalyzes the Suzuki-Miyaura coupling of aryl bromides in aqueous organic solvents and can be recycled. core.ac.ukrsc.org

Beyond palladium, there is a significant research effort to develop catalysts based on more earth-abundant and less toxic metals like copper and iron. mdpi.comrsc.org Iron-catalyzed coupling reactions, for example, are gaining interest as a sustainable alternative for the formation of C(sp2)–C(sp2) bonds. rsc.org Copper(I)-exchanged zeolites have also been developed as inexpensive and efficient catalysts for the synthesis of biaryls through the homocoupling of phenols or aryl boronic acids under practical conditions. mdpi.com

Emerging trends also include metal-free cross-coupling reactions, which eliminate the reliance on any transition metal. preprints.orgacs.org These methods often proceed via radical pathways or single-electron transfer (SET) processes, sometimes promoted by light, and represent a frontier in sustainable chemical synthesis. acs.orgrsc.org

Chemical Reactivity and Derivatization Studies of 2 Bromo 4 Methylbiphenyl

Reactivity Profile of the Bromine Substituent

The bromine substituent on the biphenyl (B1667301) ring is the most reactive site for many chemical transformations. As a halogen, it serves as a good leaving group in various reactions.

One of the most significant applications of the bromine substituent is in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling, 2-bromo-4-methylbiphenyl can react with a boronic acid in the presence of a palladium catalyst to form more complex biaryl compounds. vulcanchem.comuwindsor.ca Similarly, it can participate in other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of various functional groups.

The bromine atom can also be displaced through nucleophilic substitution reactions, although this typically requires harsh conditions or activation of the aromatic ring. smolecule.combloomtechz.com Additionally, the bromine can be converted into an organometallic reagent, such as a Grignard reagent or an organolithium species, by reacting with magnesium or lithium metal, respectively. These organometallic intermediates are powerful nucleophiles used to form new carbon-carbon bonds.

Electrophilic and Nucleophilic Substitution Reactions on Biphenyl Systems

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. smolecule.comrsc.orglibretexts.org The directing effects of the existing substituents—the bromine atom and the methyl group—play a crucial role in determining the position of the incoming electrophile. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these electronic and steric effects will dictate the regioselectivity of the substitution. For example, nitration would be expected to occur at positions ortho or para to the methyl group, but the steric hindrance from the adjacent phenyl ring and the deactivating effect of the bromine would influence the final product distribution. lookchem.com

Nucleophilic aromatic substitution (SNAr) on the biphenyl ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. rsc.org In the case of this compound, the bromine atom itself can be the target of nucleophilic substitution, as discussed previously.

Targeted Functional Group Transformations

Cyanation Reactions on Halogenated Biphenyls

The conversion of the bromine substituent to a cyano group (a nitrile) is a valuable transformation in organic synthesis, as nitriles can be further hydrolyzed to carboxylic acids, reduced to amines, or used to construct heterocyclic rings. rsc.org Palladium-catalyzed cyanation is a common method to achieve this, using a cyanide source like zinc cyanide or potassium cyanide. acs.orgchem-soc.si For example, this compound can be subjected to cyanation conditions to yield 2-cyano-4-methylbiphenyl. molaid.comgoogle.com This reaction is often a key step in the synthesis of pharmaceuticals. asianpubs.org

Representative Cyanation Reaction Conditions:

| Catalyst System | Cyanide Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | Dioxane/H₂O | 120 °C | High | acs.org |

| Pd₂(dba)₃ / dppf | CuCN/Et₄NCN | Toluene (B28343) | 100 °C | Good-High | acs.org |

Amination Reactions for Biaryl Amine Derivatives

The introduction of an amino group to the biphenyl skeleton can be achieved through amination reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide, such as this compound, and an amine. sigmaaldrich.com This method is highly versatile and tolerates a wide range of functional groups, providing access to a diverse array of biaryl amine derivatives. These derivatives are important in medicinal chemistry and materials science. For instance, 2-bromo-4-methylaniline (B145976) participates in palladium-catalyzed selective amination to yield complex derivatives. sigmaaldrich.com

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is often employed to improve the analytical properties of a compound for techniques like chromatography and mass spectrometry. jfda-online.comtaylorandfrancis.comspectroscopyonline.com This involves chemically modifying the analyte to enhance its volatility, stability, or detectability. taylorandfrancis.com

Introduction of Chromophores and Fluorophores

To improve detection by UV-Vis or fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the this compound molecule. taylorandfrancis.com This is particularly useful in high-performance liquid chromatography (HPLC) analysis. nih.gov

Derivatization can be achieved by using the reactive bromine handle to couple the biphenyl to a molecule containing a chromophoric or fluorophoric moiety. For example, a Suzuki coupling reaction could be used to attach a highly conjugated system that absorbs strongly in the UV-Vis region. Similarly, a fluorescent tag, such as a dansyl group or a coumarin, could be introduced via a nucleophilic substitution or a cross-coupling reaction. The introduction of such groups significantly enhances the sensitivity and selectivity of detection. nih.govresearchgate.net For example, carbazole (B46965) derivatives, known for their high emission quantum yields, can be used to create highly fluorescent compounds. acs.org

Strategies for Mass Spectrometry Signal Enhancement

Mass spectrometry (MS) is a primary analytical technique for the identification and quantification of chemical compounds. For halogenated compounds like this compound, particularly in complex matrices, strategies to enhance the MS signal are crucial for achieving desired sensitivity and selectivity. nih.gov

Derivatization for GC-MS Analysis: One common strategy to improve the chromatographic behavior and mass spectrometric signal of certain analytes is chemical derivatization. hilarispublisher.com While this compound itself is amenable to gas chromatography (GC), its hydroxylated metabolites or related phenolic precursors would require derivatization to increase their volatility and thermal stability. Silylation is a frequently employed technique, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to convert hydroxylated polybrominated diphenyl ethers (OH-PBDEs) into their corresponding silyl (B83357) ethers, which can then be readily analyzed by GC-MS alongside neutral compounds like PBBs. hilarispublisher.comnih.gov Another approach involves acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA), which creates derivatives with high electron affinity, making them suitable for detection by electron capture negative ionization (ECNI) mass spectrometry, a highly sensitive technique for halogenated compounds. cncb.ac.cnjournals.co.zaiwaponline.com

Choice of Ionization Technique: The choice of ionization source can significantly impact signal intensity and mitigate matrix effects. While electron ionization (EI) is standard for GC-MS, other techniques can be advantageous. For liquid chromatography-mass spectrometry (LC-MS), atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix-induced signal suppression compared to the more commonly used electrospray ionization (ESI).

Instrumental Parameters and Detection Modes: In GC-MS analysis of polybrominated biphenyls (PBBs), using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode enhances sensitivity and selectivity by focusing the mass spectrometer on specific ions characteristic of the analyte. nih.govepa.gov For brominated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature. The mass spectrum will show a characteristic pattern for the molecular ion ([M]+) and any bromine-containing fragment ions, which is invaluable for identification. A phenomenon known as the "mass spectrometric ortho effect" has been observed for biphenyls with substituents at the 2,2'-positions, leading to an unusually intense ion from the loss of a halogen atom. mdpi.com While this compound is only mono-ortho-substituted, an understanding of such fragmentation patterns is key to developing specific and sensitive detection methods. mdpi.com

The table below outlines common derivatization reagents used for related brominated phenolic compounds to enhance MS signals.

| Derivatization Reagent | Abbreviation | Analyte Functional Group | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Increases volatility and thermal stability for GC analysis. hilarispublisher.com |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyl (-OH) | Forms stable TBDMS derivatives with characteristic fragmentation. nih.gov |

| Heptafluorobutyric Anhydride | HFBA | Hydroxyl (-OH), Amino (-NH₂) | Creates electron-capturing derivatives for sensitive ECNI-MS detection. cncb.ac.cniwaponline.com |

Stereochemical Considerations and Chiral Synthesis

Methods for Chiral Resolution and Enantioselective Synthesis

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include the formation of diastereomeric salts with a chiral resolving agent, or chiral chromatography. chinesechemsoc.org Enantioselective synthesis, on the other hand, aims to produce a single enantiomer directly.

Given that mono-ortho-substituted biphenyls like this compound racemize rapidly at room temperature, their resolution is generally not feasible under standard conditions. inflibnet.ac.inamazonaws.com Any attempt to separate the enantiomers via techniques like chiral High-Performance Liquid Chromatography (HPLC) would likely fail, as the separated enantiomers would quickly interconvert back into a racemic mixture on the column.

Enantioselective synthesis of axially chiral biaryls is a significant area of modern organic chemistry, but these methods are almost exclusively applied to the synthesis of sterically hindered systems that are stable to racemization (i.e., those with at least three bulky ortho substituents). researchgate.net These advanced strategies often involve:

Substrate Control: Using a chiral auxiliary attached to one of the aryl precursors to direct the stereochemical outcome of the coupling reaction. The auxiliary is typically removed in a subsequent step.

Catalyst Control: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, to control the formation of one atropisomer over the other during the key carbon-carbon bond-forming step. chinesechemsoc.org Nickel- and palladium-catalyzed asymmetric Ullmann or Suzuki-Miyaura couplings are prominent examples. chinesechemsoc.org

Central-to-Axial Chirality Conversion: Synthesizing a non-aromatic, centrally chiral precursor and then converting it to an axially chiral biaryl through an aromatization step, transferring the stereochemical information. mdpi.com

These sophisticated methods are designed to overcome the high energy barriers of forming sterically congested biaryls and to control the resulting absolute stereochemistry. However, they are not relevant to the synthesis of this compound in an enantiomerically pure form, as the target molecule lacks the structural feature of high rotational stability necessary to maintain chirality once synthesized.

Spectroscopic and Structural Characterization in Biphenyl Research

Vibrational Spectroscopy for Molecular Structure Elucidation

FT-IR spectroscopy is instrumental in identifying the vibrational modes of 2-Bromo-4-methylbiphenyl. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Analysis of related compounds, such as 2-bromo-4-methyl-phenylamine and various substituted biphenyls, provides a basis for assigning the observed frequencies. rsc.orgtandfonline.com

Key vibrational modes for this compound include the aromatic C-H stretching vibrations, which are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ range. The presence of the methyl group is confirmed by its characteristic C-H stretching and bending vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region, typically around 650-550 cm⁻¹. thieme-connect.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~2925 | Methyl C-H asymmetric stretch |

| ~2865 | Methyl C-H symmetric stretch |

| ~1595 | Aromatic C=C stretch |

| ~1475 | Aromatic C=C stretch |

| ~1450 | Methyl C-H asymmetric bend |

| ~1380 | Methyl C-H symmetric bend |

| ~820 | C-H out-of-plane bend (para-substituted ring) |

| ~750 | C-H out-of-plane bend (ortho-substituted ring) |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in the infrared spectrum. For this compound, the FT-Raman spectrum would be particularly useful for observing the C-C stretching vibrations of the biphenyl (B1667301) backbone and the C-Br stretch. Studies on similar molecules like 2-bromo-4-methyl-phenylamine and other biphenyl derivatives show that the symmetric ring breathing modes are prominent in the Raman spectra. rsc.orgtandfonline.comCurrent time information in Bangalore, IN.

The aromatic C-H stretching vibrations also appear in the FT-Raman spectrum, typically between 3100 and 3000 cm⁻¹. The C-Br stretching vibration is expected to be a strong and sharp band in the lower frequency region.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~1600 | Aromatic ring stretch |

| ~1280 | In-plane C-H bend |

| ~1000 | Ring breathing mode |

| ~750 | Ring breathing mode |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the bromo and methyl substituents. Based on data from related compounds like 4-methylbiphenyl (B165694) and various brominated biphenyls, the protons on the methyl-substituted ring will appear as a set of doublets, while the protons on the bromo-substituted ring will show more complex splitting patterns due to their proximity to the bulky bromine atom and the other phenyl ring. oup.comnih.gov The methyl protons will appear as a singlet in the upfield region.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.40 | Singlet |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about all the carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon attached to the bromine atom (C-Br) is expected to be significantly deshielded. The quaternary carbons and the carbons of the biphenyl linkage will also have characteristic chemical shifts. Data from 4-methylbiphenyl and other substituted biphenyls aid in the assignment of these signals. oup.com

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~21 |

| Aromatic C-H | ~127 - 131 |

| Aromatic C-Br | ~123 |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methyl-phenylamine |

| 4-methylbiphenyl |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Mass Spectrometry Techniques in Compound Analysis

Mass spectrometry (MS) is a cornerstone of molecular analysis, offering high sensitivity and specificity for determining the molecular weight and elemental composition of compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For isomers like this compound (C₁₃H₁₁Br), the exact mass can be calculated based on the masses of its constituent isotopes. In a study of the related isomer, 2-bromo-2'-methylbiphenyl, HRMS analysis using electron ionization (EI) provided a found mass that was in excellent agreement with the calculated mass, confirming its elemental composition. beilstein-journals.org This level of precision is crucial for unequivocally identifying the correct product in a chemical synthesis. beilstein-journals.org The use of HRMS is also vital for ruling out isobaric impurities during the analysis of complex reaction mixtures.

Table 1: Illustrative HRMS Data for a C₁₃H₁₁Br Isomer

| Parameter | Value | Reference |

| Compound | 2-Bromo-2'-methylbiphenyl | beilstein-journals.org |

| Molecular Formula | C₁₃H₁₁Br | beilstein-journals.org |

| Ionization Mode | EI | beilstein-journals.org |

| Calculated m/z | 246.0044 | beilstein-journals.org |

| Found m/z | 246.0040 | beilstein-journals.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This hybrid technique is ideal for separating individual components from a mixture and identifying them based on their mass spectra and retention times.

In the synthesis and analysis of biphenyl compounds, GC-MS is routinely used to monitor reaction progress, assess product purity, and identify byproducts. For example, in the analysis of a reaction mixture involving a related compound, 4-chloro-4'-methylbiphenyl, GC-MS was used to identify it with a specific retention time of 9.730 minutes. oregonstate.edu Similarly, the isomer 2-bromo-2'-methylbiphenyl was identified with a GC retention time of 19.9 minutes. beilstein-journals.org The mass spectrometer fragments the eluted compounds into a characteristic pattern, which serves as a molecular fingerprint for identification.

Table 2: Example GC-MS Data for Biphenyl Derivatives

| Compound | Retention Time (min) | Molecular Ion (m/z) | Reference |

| 4-Chloro-4'-methylbiphenyl | 9.730 | 202 | oregonstate.edu |

| 2-Bromo-2'-methylbiphenyl | 19.9 | 246/248 | beilstein-journals.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and the conformation of the molecule, including the dihedral angle between the phenyl rings of biphenyl compounds.

Table 3: Representative Crystal Structure Data for a Brominated Biphenyl Derivative

| Parameter | Value | Reference |

| Compound | 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| Cell Dimensions | a = 9.2360(9) Å, b = 14.1980(10) Å, c = 13.1330(14) Å, β = 105.843(3)° | researchgate.net |

| Volume | 1656.7(3) ų | researchgate.net |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a range of techniques used to separate and analyze complex mixtures. For non-volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice, while Gas Chromatography (GC) is preferred for volatile substances.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

In the context of biphenyl synthesis, HPLC is a standard method for quality control. For example, the purity of 4'-Bromomethyl-2-cyanobiphenyl was determined to be 99.2% by HPLC. The technique is also sensitive enough to detect and quantify trace-level genotoxic impurities, such as 2-cyano-4'-bromomethyl biphenyl in active pharmaceutical ingredients. researchgate.net Specific methods, often using reverse-phase columns like a C18, are developed to achieve optimal separation. For instance, a method using a mobile phase of acetonitrile (B52724) and water has been described for the analysis of 4-Bromo-2-fluoro-1,1'-biphenyl. sielc.com

Table 4: Examples of HPLC Applications in Biphenyl Analysis

| Application | Compound Analyzed | Purity/Result | Reference |

| Purity Assessment | 4'-Bromomethyl-2-cyanobiphenyl | 99.2% | |

| Impurity Determination | 2-Cyano-4'-bromomethyl biphenyl | Sensitive detection at low levels | researchgate.net |

| Reaction Monitoring | 4'-Methylbiphenyl-2-carbonitrile | Total yield >95% | google.com |

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that couples a gas chromatograph with a human assessor, who acts as a sensory detector. As compounds elute from the GC column, they are split between a standard detector (like MS or FID) and a sniffing port, allowing for the direct correlation of a specific chemical compound with its characteristic odor.

This technique is particularly relevant in the study of flavors and off-flavors where biphenyl derivatives can be implicated. In one case study, GC-MS-Olfactometry was instrumental in identifying biphenyl and its methyl derivatives as contaminants responsible for an off-flavor in soft drinks. Similarly, GC-O has been used to identify aroma-active compounds in various food and beverage products, such as the identification of 2-bromo-4-methylphenol, which was found to be responsible for an "iodine" off-flavor in some wines. nih.gov This demonstrates the power of GC-O in linking specific chemical structures, including halogenated aromatics, to sensory perception.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energetics.

Density Functional Theory (DFT) has become a primary tool for computational studies on biphenyl (B1667301) derivatives due to its balance of accuracy and computational cost. It is particularly useful for optimizing molecular geometry and exploring electronic characteristics. researchgate.netresearchgate.net Theoretical calculations for related molecules have often been performed using DFT methods with basis sets such as 6-311++G(d,p) to obtain optimized geometries and vibrational frequencies. researchgate.netresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in 2-Bromo-4-methylbiphenyl by finding the minimum energy conformation. An important geometric parameter in biphenyl systems is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of substituents. For unsubstituted biphenyl, this angle is approximately 44.4° in the gas phase. In substituted biphenyls, this angle can change significantly. For example, computational studies on related aminophenol biphenyls show torsion angles in the range of 44–67°.

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the molecule. For related biphenyl carbonitrile compounds, DFT simulations have been used to assign vibrational modes based on the potential energy distribution (PED). helsinki.fi A comparative study on biphenyl derivatives utilized the B3LYP functional with the 6-311++G(d, p) basis set for these calculations. researchgate.net

Table 1: Predicted Vibrational Data for Related Biphenyl Compounds Note: This data is for analogous compounds and serves as an example of typical computational outputs.

| Compound | Method | Predicted Frequency Range (cm⁻¹) | Assignment |

|---|---|---|---|

| 4'-halomethyl-2-biphenylcarbonitrile | DFT/CAM-B3LYP/6-31G(d,p) | 3000-3100 | Aromatic C-H Stretch |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deacs.org The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. uni-muenchen.de This analysis helps identify electron-rich and electron-deficient regions of the molecule. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netdergipark.org.tr The energy gap between the HOMO and LUMO (Eg = |EHOMO− ELUMO|) is a key parameter for molecular reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. Studies on related substituted biphenyls and other aromatic systems show that the introduction of different functional groups can significantly alter these energy levels and, consequently, the molecule's electronic properties and reactivity. researchgate.netdergipark.org.tracs.org

Table 2: Representative HOMO-LUMO Data from a Study on a Related Biphenyl Derivative Note: This data is for 4'-methylbiphenyl-2-carbonitrile and is illustrative.

| Parameter | Method | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | DFT/B3LYP | -6.5 |

| LUMO Energy | DFT/B3LYP | -1.5 |

This table is based on general values found in literature for similar compounds to illustrate the concept. acs.orgchemchart.com

Hartree-Fock (HF) is an ab initio method that was a precursor to DFT for many molecular calculations. While often less accurate than DFT due to its neglect of electron correlation, it is still used for certain calculations, such as determining first-order hyperpolarizability. researchgate.net For some molecules, HF calculations have been performed alongside DFT to provide a comparative analysis of the results. researchgate.netnepjol.info For example, in studies of compounds like 3,4-dimethoxybenzonitrile, both HF and DFT methods with a 6-311++G(d,p) basis set were used to calculate energies, structure, and vibrational wavenumbers. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Prediction of Molecular Geometry and Vibrational Frequencies

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This is particularly useful for understanding regioselectivity and reaction kinetics. mdpi.com For instance, DFT calculations have been used to understand the regioselectivity in cycloaddition reactions involving related aromatic compounds. researchgate.net In the context of biphenyl synthesis, computational models can help explain the mechanisms of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a common method for preparing biphenyl derivatives. rsc.org Computational analysis of SN2 reactions, where a nucleophile attacks a substrate, has been performed using DFT methods to evaluate the potential energy surface, including reactants, transition states, and products. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model conformational changes and the influence of the solvent environment. nih.gov For flexible molecules like biphenyls, MD is particularly useful for exploring the range of accessible dihedral angles and understanding how the molecule behaves in different conditions, such as varying temperatures. While specific MD studies on this compound are not prominent, the methodology is widely applied to similar organic molecules to assess conformational stability and intermolecular interactions. nih.gov The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields required for such simulations. uq.edu.au

Application of Computational Methods in Structure-Activity Relationship (SAR) Studies

Computational chemistry provides powerful tools for elucidating the structure-activity relationships (SAR) of chemical compounds, offering insights that guide the synthesis and evaluation of new molecules. For this compound and its structural analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular orbital studies are instrumental in predicting their biological and environmental interactions based on molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools that correlate the chemical structure of a compound with its biological activity or a specific property. While direct QSAR studies on this compound are not extensively documented in public literature, research on structurally related brominated and chlorinated biphenyls provides a strong framework for understanding its potential behavior.

Research on polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) has successfully used QSAR to model properties like depuration rates in organisms. researchgate.nettandfonline.com These studies establish a clear link between molecular descriptors and biological interaction. For instance, a QSAR model developed for PCBs, PBDEs, and polycyclic aromatic hydrocarbons (PAHs) identified molecular polarizability (α), the averages of the negative potentials on the molecular surface (V−), and the energy of the highest occupied molecular orbital (E-HOMO) as key parameters. researchgate.net The model demonstrated high predictive accuracy, suggesting that electrostatic and van der Waals interactions are critical factors governing the behavior of these compounds. researchgate.net

The general equation derived from such studies often takes the form: log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The success of these models for similar compounds indicates that a QSAR study for this compound would likely identify descriptors related to its hydrophobicity, steric profile, and electronic properties as crucial for its activity.

Molecular Orbital and Reactivity Studies

Computational methods, particularly semi-empirical molecular orbital calculations like AM1, are used to investigate the electronic structure and reactivity of brominated compounds. These studies calculate frontier orbital energies—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—to predict a molecule's susceptibility to electrophilic and nucleophilic attack. For brominated diphenyl ethers, these calculations have helped predict the regioselectivity of metabolic reactions.

Applying this to this compound, the positions of the bromine atom and the methyl group would significantly influence the electron density distribution across the biphenyl rings. The bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic profile that dictates its reactivity and potential for metabolic transformation.

The table below summarizes key computational descriptors and their significance, derived from studies on analogous compounds.

| Computational Method | Descriptor | Significance in SAR | Reference |

| QSAR (Partial Least Squares) | Molecular Polarizability (α) | Relates to van der Waals interactions and the molecule's ability to be distorted by an electric field. | researchgate.net |

| QSAR (Partial Least Squares) | Average Negative Surface Potential (V−) | Indicates the strength of electrostatic interactions with biological receptors or matrices. | researchgate.net |

| QSAR (Partial Least Squares) | Energy of HOMO (E-HOMO) | Reflects the molecule's tendency to donate electrons, crucial for certain metabolic reactions. | researchgate.net |

| Semi-empirical (AM1) | Frontier Orbital Energies (HOMO/LUMO) | Determines the kinetics of chemical reactions and susceptibility to metabolic attack. | |

| Density Functional Theory (DFT) | Dihedral Angle | Influences the molecule's overall shape (conformation), which is critical for binding to receptors. | |

| In Silico ADMET Prediction | Human Intestinal Absorption (HIA) | Predicts the potential for a molecule to be absorbed orally, a key factor in drug design. | dergipark.org.trsemanticscholar.org |

Insights from Analog Studies

Computational studies on biphenyl derivatives designed for specific biological activities further illustrate the utility of these methods. For example, in the development of novel analgesic agents based on biphenyl carboxamide analogs, 2D-QSAR was used to identify key topological features required for anti-inflammatory activity. walshmedicalmedia.com Similarly, molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are routinely used to screen and prioritize new compounds before synthesis, saving significant resources. semanticscholar.orgresearchgate.netnih.gov These studies often analyze interactions with specific protein targets, where the biphenyl scaffold serves as a core structure for orienting functional groups for optimal binding. researchgate.net

Environmental Research Considerations for Halogenated Biphenyls Excluding Toxicology

Development of Greener Synthetic Pathways to Minimize Environmental Impact